
Codonopsinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codonopsinine is a natural product found in Codonopsis clematidea with data available.
Aplicaciones Científicas De Investigación
Synthesis and Configuration
- Codonopsinine's enantiomer, (+)-codonopsinine, was synthesized from L-tartaric acid, establishing the absolute configuration of natural (−)-codonopsinine as 2 S, 3 R, 4 R, 5 R (H. Iida, N. Yamazaki, & C. Kibayashi, 1985).
- The stereochemistry of codonopsinine was further detailed through spectral data and chemical transformations, providing structural insights (B. Tashkhodzhaev et al., 2004).
Total Synthesis Approaches
- Various studies have achieved the total synthesis of (−)-codonopsinine, with methodologies involving stereoselective Heck arylation, epoxide opening sequences, and using endocyclic enecarbamate as a key intermediate (E. A. Severino & C. R. Correia, 2000).
- Another approach utilized D-alanine as a chiral template and included asymmetric dihydroxylation and amidocyclization as key steps for synthesis (J. S. Reddy & B. Rao, 2007).
Applications in Pharmacology
- Codonopsinine derivatives were synthesized and evaluated for their antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). One compound showed good inhibitory activity with minimal cytotoxicity, suggesting potential for anti-infective agents (S. A. Johari et al., 2015).
- Additionally, Codonopsis plants, from which codonopsinine is derived, have shown various pharmacological activities like immune system regulation, cardiovascular protection, and neuroprotection, highlighting the broader context of codonopsinine's potential applications (Shi-man Gao et al., 2018).
Propiedades
Número CAS |
32490-07-6 |
|---|---|
Nombre del producto |
Codonopsinine |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-(4-methoxyphenyl)-1,5-dimethylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO3/c1-8-12(15)13(16)11(14(8)2)9-4-6-10(17-3)7-5-9/h4-8,11-13,15-16H,1-3H3/t8-,11-,12-,13-/m1/s1 |
Clave InChI |
GJZNAEFHIYPPEM-HUXSOILUSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H](N1C)C2=CC=C(C=C2)OC)O)O |
SMILES |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
SMILES canónico |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
Sinónimos |
codonopsinine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




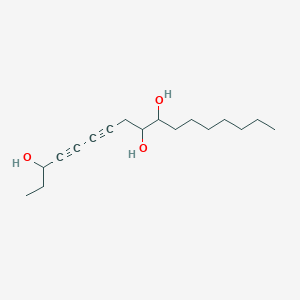
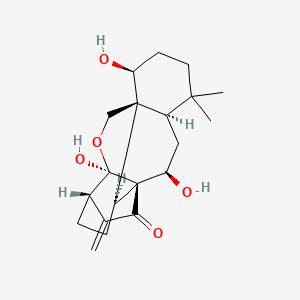

![(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol](/img/structure/B1248852.png)
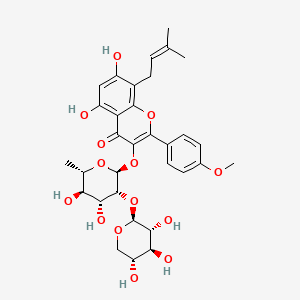
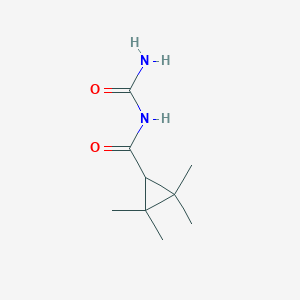


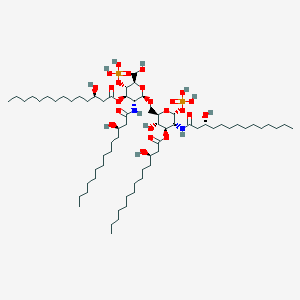

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)
